molecular formula C17H15O3- B143644 Ethyl 9H-fluoren-9-ylmethyl carbonate CAS No. 127228-99-3

Ethyl 9H-fluoren-9-ylmethyl carbonate

Cat. No. B143644
CAS RN: 127228-99-3
M. Wt: 268.31 g/mol
InChI Key: XRJWGLJJXWBAPF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 9H-fluoren-9-ylmethyl carbonate, also known as Fmoc-Cl, is a chemical compound commonly used in peptide synthesis. This compound is used as a protecting group for the amine group of amino acids, allowing for selective deprotection during peptide synthesis. Fmoc-Cl is a widely used reagent in the field of peptide synthesis due to its high stability and ease of use.

Mechanism of Action

Ethyl 9H-fluoren-9-ylmethyl carbonate works by reacting with the amine group of amino acids, forming a stable carbamate linkage. This linkage protects the amine group from further reaction, allowing for selective deprotection during peptide synthesis.
Biochemical and Physiological Effects:
Ethyl 9H-fluoren-9-ylmethyl carbonate does not have any direct biochemical or physiological effects, as it is used solely as a tool in peptide synthesis.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 9H-fluoren-9-ylmethyl carbonate in peptide synthesis is its high stability, allowing for efficient and reliable peptide synthesis. However, Ethyl 9H-fluoren-9-ylmethyl carbonate can be toxic and should be handled with care. Additionally, the use of Ethyl 9H-fluoren-9-ylmethyl carbonate can result in low yields and incomplete reactions if not used properly.

Future Directions

Future research in the field of peptide synthesis may focus on the development of new protecting groups that offer improved selectivity and efficiency. Additionally, research may focus on the use of Ethyl 9H-fluoren-9-ylmethyl carbonate in the synthesis of more complex peptides and proteins.

Synthesis Methods

Ethyl 9H-fluoren-9-ylmethyl carbonate can be synthesized through the reaction of 9H-fluorene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction results in the formation of Ethyl 9H-fluoren-9-ylmethyl carbonate and ethanol as a byproduct.

Scientific Research Applications

Ethyl 9H-fluoren-9-ylmethyl carbonate is an important tool in the field of peptide synthesis, allowing for the selective protection of amino acids during peptide synthesis. This compound is widely used in the production of peptides for research purposes, including the development of new drugs and therapies.

properties

CAS RN

127228-99-3

Product Name

Ethyl 9H-fluoren-9-ylmethyl carbonate

Molecular Formula

C17H15O3-

Molecular Weight

268.31 g/mol

IUPAC Name

ethyl 9H-fluoren-9-ylmethyl carbonate

InChI

InChI=1S/C17H16O3/c1-2-19-17(18)20-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16H,2,11H2,1H3

InChI Key

XRJWGLJJXWBAPF-UHFFFAOYSA-M

SMILES

CCOC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CCOC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

synonyms

(9-fluorenylmethyl)ethylcarbonate
9-FMEC

Origin of Product

United States

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